キンピロール塩酸塩

概要

説明

(-)-キンピロール塩酸塩は、ドーパミン受容体アゴニストとして知られる化学化合物です。これは、ドーパミンの中枢神経系への影響を研究するために、科学研究で広く使用されています。この化合物は、神経薬理学および行動神経科学の分野で特に重要です。

科学的研究の応用

Chemistry

In chemistry, (-)-Quinpirole hydrochloride is used as a model compound to study the behavior of dopamine agonists and their interactions with other chemicals.

Biology

Biologically, it is used to investigate the role of dopamine in various physiological processes, including motor control, reward, and addiction .

Medicine

In medicine, (-)-Quinpirole hydrochloride is employed in preclinical studies to understand the mechanisms of diseases such as Parkinson’s disease and schizophrenia. It helps in the development of new therapeutic agents targeting dopamine receptors .

Industry

Industrially, the compound is used in the production of pharmaceuticals and as a research tool in drug discovery and development .

作用機序

(-)-キンピロール塩酸塩は、ドーパミン受容体、特にD2およびD3サブタイプに結合することにより、その効果を発揮します。この結合は、神経伝達物質の放出とニューロンの活動を調節する細胞内シグナル伝達経路を活性化します。 この化合物は、これらの受容体に対する作用により、ドーパミン作動性シグナル伝達とそのさまざまな神経学的障害への影響を研究するための貴重なツールとなります .

類似の化合物との比較

類似の化合物

アポモルフィン: パーキンソン病の治療に使用される別のドーパミンアゴニスト。

ブロモクリプチン: 高プロラクチン血症とパーキンソン病の治療に使用されるドーパミンアゴニスト。

プラミペキソール: パーキンソン病とレストレスレッグ症候群の治療に使用されるドーパミンアゴニスト.

独自性

(-)-キンピロール塩酸塩は、D2およびD3ドーパミン受容体に対する高い選択性を持つという点でユニークであり、これらの特定の受容体サブタイプに焦点を当てた研究に特に役立ちます。 その薬物動態は、最小限のオフターゲット効果でドーパミン作動性シグナル伝達の詳細な研究を可能にする .

生化学分析

Biochemical Properties

Quinpirole hydrochloride interacts with D2 and D3 dopamine receptor subtypes . It exhibits high affinity for these receptors, and its binding in rat brain was found to be saturable, and dependent on temperature, membrane concentration, sodium concentration, and guanine nucleotides .

Cellular Effects

Quinpirole hydrochloride influences cell function by acting on D2 and D3 dopamine receptors. It has been shown to increase locomotion and sniffing behavior in mice . In rats, quinpirole hydrochloride has been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder .

Molecular Mechanism

Quinpirole hydrochloride exerts its effects at the molecular level by acting as a selective D2 and D3 receptor agonist . This means it binds to these receptors and activates them, influencing the behavior of the cell.

Temporal Effects in Laboratory Settings

The effects of quinpirole hydrochloride have been studied over time in laboratory settings. For example, chronic treatment with quinpirole hydrochloride has been shown to induce compulsive checking behavior in rats .

Dosage Effects in Animal Models

The effects of quinpirole hydrochloride vary with different dosages in animal models. For instance, in a study on rats, compulsive checking behavior was induced by chronic treatment with quinpirole hydrochloride .

Metabolic Pathways

It is known to interact with D2 and D3 dopamine receptors, which play a key role in the dopaminergic system .

Transport and Distribution

It is known to bind to D2 and D3 dopamine receptors, which are found in various regions of the brain .

Subcellular Localization

Given its role as a D2 and D3 receptor agonist, it is likely to be found in areas of the cell where these receptors are located .

準備方法

合成ルートと反応条件

(-)-キンピロール塩酸塩の合成は、通常、適切な前駆体の環化を制御された条件下で行います。 一般的な方法の1つは、ピリジン誘導体を使用する方法で、アルキル化、還元、環化を含む一連の反応を経て、目的の生成物を形成します 。反応条件は、通常、高収率と高純度を確保するために、特定の触媒と溶媒を必要とします。

工業生産方法

(-)-キンピロール塩酸塩の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスは、効率と費用対効果が最適化されており、通常、連続フロー反応器と自動化システムを使用して、一貫した品質を維持します .

化学反応の分析

反応の種類

(-)-キンピロール塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化して、キノン誘導体を形成することができます。

還元: 還元反応は、それを異なるアミン誘導体に変化させることができます。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムが頻繁に使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、さまざまなキノンおよびアミン誘導体が含まれ、これらはさらなる化学および薬理学的調査に役立ちます .

科学研究への応用

化学

化学では、(-)-キンピロール塩酸塩は、ドーパミンアゴニストの挙動とその他の化学物質との相互作用を研究するためのモデル化合物として使用されます。

生物学

生物学的には、それは、運動制御、報酬、依存症を含むさまざまな生理学的プロセスにおけるドーパミンの役割を調べるために使用されます .

医学

医学では、(-)-キンピロール塩酸塩は、パーキンソン病や統合失調症などの疾患のメカニズムを理解するための前臨床研究に使用されます。 ドーパミン受容体を標的とする新しい治療薬の開発に役立ちます .

産業

類似化合物との比較

Similar Compounds

Apomorphine: Another dopamine agonist used in the treatment of Parkinson’s disease.

Bromocriptine: A dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.

Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

Uniqueness

(-)-Quinpirole hydrochloride is unique in its high selectivity for D2 and D3 dopamine receptors, making it particularly useful for research focused on these specific receptor subtypes. Its pharmacokinetic properties also allow for detailed studies of dopaminergic signaling with minimal off-target effects .

特性

IUPAC Name |

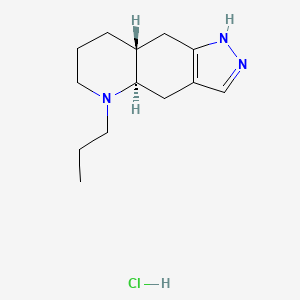

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHVRVJTYPKTHX-HTMVYDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045519 | |

| Record name | Quinpirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85798-08-9 | |

| Record name | (-)-Quinpirole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85798-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinpirole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINPIROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6I2W5V2K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Quinpirole hydrochloride?

A1: Quinpirole hydrochloride functions as a selective dopamine D2 receptor agonist [, , , , ]. It exerts its effects by binding to and activating these receptors, mimicking the action of dopamine, a critical neurotransmitter in the brain [].

Q2: How does Quinpirole hydrochloride's action on D2 receptors translate into its potential therapeutic effects?

A2: Due to its selective D2 receptor agonism, Quinpirole hydrochloride has been explored for its potential in treating Parkinson's disease []. By stimulating D2 receptors in areas of the brain affected by dopamine depletion, it aims to restore dopaminergic signaling and alleviate motor symptoms.

Q3: Are there differences in Quinpirole hydrochloride's effects depending on its location of action in the brain?

A3: Research suggests regional differences in Quinpirole hydrochloride's effects. For instance, studies in rats have shown that while it stimulates prolactin release from the pituitary gland, it can inhibit dopamine release in the striatum, a brain region crucial for motor control [, , ].

Q4: What is the significance of Quinpirole hydrochloride's selectivity for D2 receptors over D1 receptors?

A4: Quinpirole hydrochloride's D2 selectivity is important because it allows researchers to tease apart the distinct roles of D1 and D2 receptors in various physiological processes. Studies have shown that Quinpirole hydrochloride's effects on motor activity differ from those of D1 agonists, highlighting the unique functions of these receptor subtypes [].

Q5: How does Quinpirole hydrochloride influence pain processing, and what is the role of dopamine receptors in this context?

A5: Intriguingly, Quinpirole hydrochloride has demonstrated analgesic properties in animal models []. Its ability to enhance the analgesic effects of electroacupuncture and l-tetrahydropalmatine suggests an interplay between D2 receptors and endogenous pain modulation systems [].

Q6: Can Quinpirole hydrochloride's effects be blocked, and if so, how?

A6: Yes, the effects of Quinpirole hydrochloride, being a D2 agonist, can be blocked by dopamine D2 antagonists like sulpiride. This antagonism effectively reverses the inhibitory effects of Quinpirole hydrochloride on dopamine release, confirming its action on D2 receptors [].

Q7: How does the structural analog of Quinpirole hydrochloride, (-)-trans-4aR,8aR-1-propyl-6-oxo-decahydroquinoline, relate to its synthesis?

A7: The compound (-)-trans-4aR,8aR-1-propyl-6-oxo-decahydroquinoline serves as a crucial precursor in the synthesis of Quinpirole hydrochloride []. This synthetic pathway highlights the importance of specific stereochemistry in achieving the desired biological activity of Quinpirole hydrochloride.

Q8: Beyond Parkinson's disease and pain, are there other potential applications being investigated for Quinpirole hydrochloride?

A8: Research has explored Quinpirole hydrochloride's effects on obsessive-compulsive disorder (OCD) symptoms in animal models []. While preliminary, these findings suggest that D2 receptor modulation by Quinpirole hydrochloride might influence behavioral patterns associated with OCD.

Q9: What analytical techniques are commonly employed to study Quinpirole hydrochloride?

A9: Fast-scan cyclic voltammetry stands out as a valuable technique in dissecting the functional effects of Quinpirole hydrochloride on dopamine release and uptake in specific brain regions []. This method allows for real-time monitoring of neurochemical changes induced by the drug.

Q10: Are there known instances where Quinpirole hydrochloride's effects are not solely mediated by D2 receptors?

A10: Research suggests that at higher concentrations, Quinpirole hydrochloride might exert actions independent of its D2 receptor agonism. For instance, some studies indicate potential effects on dopamine uptake in the brain that are not solely explained by D2 receptor activation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。